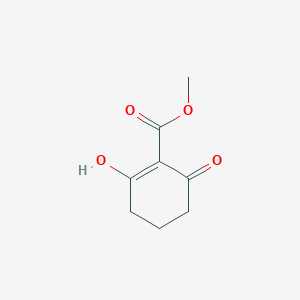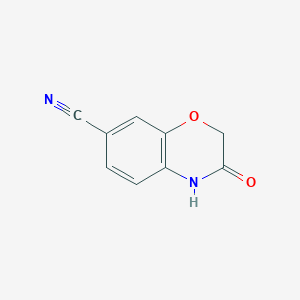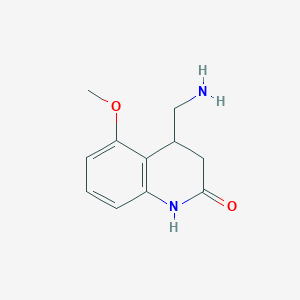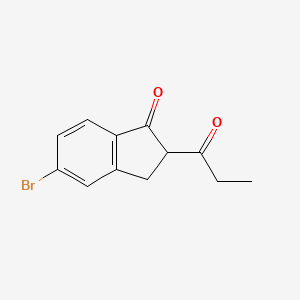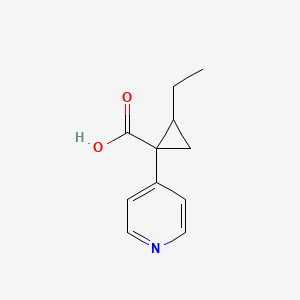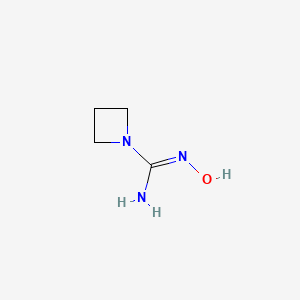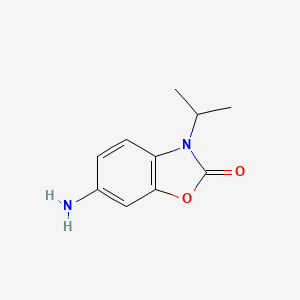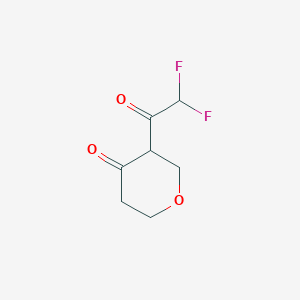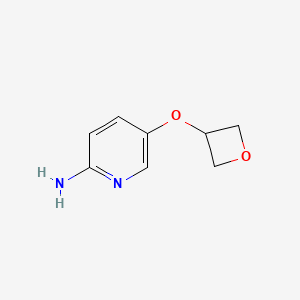![molecular formula C7H3BrF3N3O B13305732 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13305732.png)
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core substituted with bromine and trifluoromethyl groups. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Métodos De Preparación
The synthesis of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL typically involves a series of chemical reactions starting from readily available precursors. One efficient synthetic route involves the Suzuki–Miyaura cross-coupling reaction. This method utilizes 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5-one as the starting material. The reaction is carried out in the presence of a palladium catalyst (XPhosPdG2/XPhos) and a variety of aryl and heteroaryl boronic acids. The reaction conditions are optimized to avoid debromination and achieve high yields of the desired product .
Análisis De Reacciones Químicas
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been investigated for its potential as an anti-inflammatory agent and for its activity against monoamine oxidase B, a target in neurodegenerative disorders.
Biological Studies: Preliminary biological evaluations have shown that derivatives of this compound display micromolar IC50 values against monoamine oxidase B, indicating potential therapeutic applications.
Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets. For example, its activity against monoamine oxidase B suggests that it may inhibit the enzyme’s activity, thereby modulating neurotransmitter levels in the brain. The exact molecular pathways and targets involved in its anti-inflammatory effects are still under investigation .
Comparación Con Compuestos Similares
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-A]pyrimidine: This compound shares a similar core structure but has different substituents, leading to distinct chemical and biological properties.
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Another derivative with different functional groups, which may result in varied reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C7H3BrF3N3O |
|---|---|
Peso molecular |
282.02 g/mol |
Nombre IUPAC |
3-bromo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H3BrF3N3O/c8-3-2-12-14-5(15)1-4(7(9,10)11)13-6(3)14/h1-2,12H |
Clave InChI |
VRBCUNULPAPPRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C2C(=CNN2C1=O)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


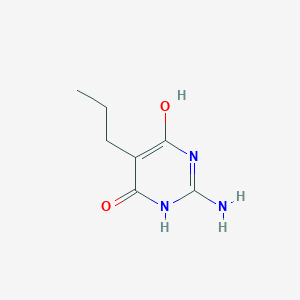
amine](/img/structure/B13305664.png)
